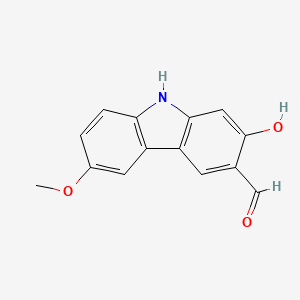
Pseudophrynaminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudophrynaminol is a natural product found in Pseudophryne coriacea with data available.
Wissenschaftliche Forschungsanwendungen
Noncompetitive Blocker of Nicotinic Receptor-Channels
Pseudophrynaminol has been identified as a potent, noncompetitive blocker of nicotinic receptor-channels in both rat pheochromocytoma PC12 cells and human medulloblastoma TE671 cells. It shows low affinity for central nicotinic receptors and marginal effects on various other central receptors, indicating its specificity as an inhibitor of ganglionic and neuromuscular nicotinic receptor-channels (Badio et al., 1997).
Enantioselective Total Synthesis
The enantioselective total synthesis of this compound has been achieved through a sequence involving 3-allylindol-2-one as a key intermediate. This synthesis process is significant for the preparation of the pyrrolo[2,3-b]indole alkaloid with the allylic moiety at the 3a-position (Kawasaki et al., 2003).
Synthesis from Cyclic Tautomers of Tryptophan
A diastereoselective synthesis of the unnatural (+)-enantiomer of this compound has been accomplished from a cyclic tautomer of L-tryptophan. This synthesis helps in understanding the configuration of the natural product as 3aS,8aR (Crich et al., 1995).
Alkaloids in Australian Frogs
This compound, as part of the pseudophrynamine class of alkaloids, is found in Australian frogs of the genus Pseudophryne. These alkaloids are unique to the Myobatrachidae family and play a role in the chemical ecology of these amphibians (Daly et al., 1990).
Eigenschaften
Molekularformel |
C16H22N2O |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
(E)-4-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m0/s1 |
InChI-Schlüssel |
YUFJTBNXHFFQKN-FKZPHDOYSA-N |
Isomerische SMILES |
C/C(=C\C[C@@]12CCN([C@@H]1NC3=CC=CC=C23)C)/CO |
SMILES |
CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Kanonische SMILES |
CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Synonyme |
pseudophrynaminol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



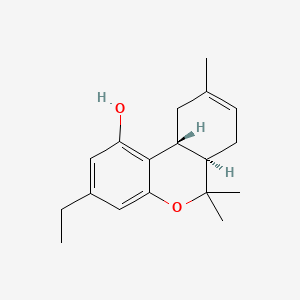
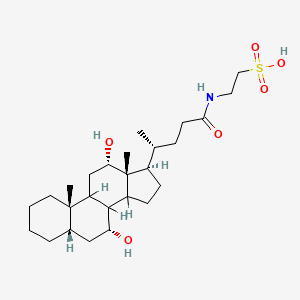
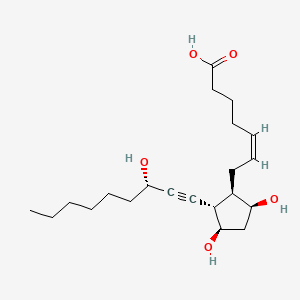
![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)
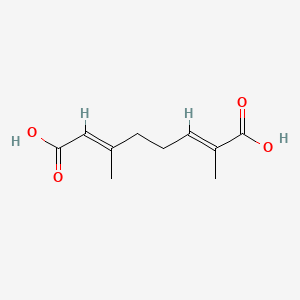
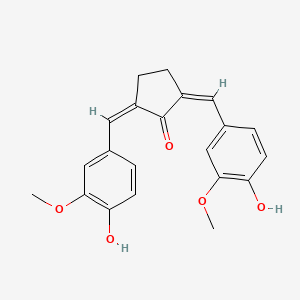

![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)




